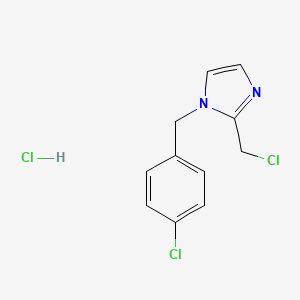

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride

Descripción

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by a 4-chlorobenzyl group at position 1 and a chloromethyl group at position 2 of the imidazole ring, with a hydrochloride counterion. The compound is of interest in medicinal chemistry and materials science due to the versatility of the imidazole core and its halogenated substituents.

Propiedades

IUPAC Name |

2-(chloromethyl)-1-[(4-chlorophenyl)methyl]imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2.ClH/c12-7-11-14-5-6-15(11)8-9-1-3-10(13)4-2-9;/h1-6H,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWCKKYSVZMGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2CCl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The chlorobenzyl group can be reduced to the corresponding benzyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane is used under ambient temperature.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is used under reflux conditions.

Major Products Formed

Substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of benzyl-substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related imidazole derivatives:

Pharmacological and Functional Properties

- Econazole: Exhibits antifungal activity by inhibiting lanosterol 14-alpha-demethylase (CYP51), with docking studies showing interactions with TYR 145 (3.103 Å hydrogen bond) .

- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole : Displays analgesic properties, attributed to the benzimidazole core and halogenated substituents .

- The chloromethyl group may facilitate covalent binding to biological targets, a feature absent in simpler derivatives like 1-(4-chlorobenzyl)-1H-imidazole.

Physicochemical Properties

- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs (e.g., 1-(4-chlorobenzyl)-1H-imidazole) .

- Reactivity : The chloromethyl group at position 2 enables nucleophilic substitution reactions, offering pathways for further functionalization—a property shared with 4-(chloromethyl)-1H-imidazole hydrochloride .

Actividad Biológica

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article discusses its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorobenzyl and chloromethyl group attached to an imidazole ring, which contributes to its chemical reactivity and biological activity. The presence of these functional groups allows for versatile interactions with biological targets, including enzymes and receptors.

The biological activity of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial in the modulation of various metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/ml |

| Escherichia coli | 75 μg/ml |

| Pseudomonas aeruginosa | 100 μg/ml |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies against several human cancer cell lines revealed:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 15.0 | 3.5 |

| A549 (Lung) | 12.5 | 4.0 |

| HeLa (Cervical) | 20.0 | 2.0 |

These results indicate significant cytotoxic effects, particularly against MCF-7 cells, suggesting potential for further development as an anticancer agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial activity of various imidazole derivatives, including 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride. The compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like ampicillin and chloramphenicol . -

Antitumor Research :

In a preclinical study, the compound was tested against a panel of human tumor cell lines. It showed promising results in inhibiting cell growth, particularly in breast cancer models (MCF-7), where it induced apoptosis through caspase activation pathways .

Q & A

Q. What are the key synthetic steps for preparing 1-(4-chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride?

The synthesis typically involves:

- Imidazole ring formation : Cyclization of precursors like 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) .

- Substituent introduction :

- 4-Chlorobenzyl group: Alkylation using 4-chlorobenzyl chloride with a base (e.g., K₂CO₃) .

- Chloromethyl group: Nucleophilic substitution with chloromethylating agents (e.g., ClCH₂Br) .

- Salt formation : Treatment with HCl to yield the hydrochloride salt, improving solubility .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. What are the solubility and stability considerations for this compound?

- The hydrochloride salt enhances water solubility compared to the free base .

- Stability studies should monitor hygroscopicity and degradation under light/heat using accelerated stability protocols (e.g., ICH guidelines).

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid dehalogenation during synthesis?

- Catalyst selection : Raney nickel minimizes dehalogenation vs. Pd/C in hydrogenation steps .

- Solvent/base optimization : Ethanol/NaOH at 45°C improves cyclization efficiency vs. water/Na₂CO₃ .

- Reaction monitoring : LC-MS tracks intermediates (e.g., Schiff base formation) to adjust reaction time .

Q. How can contradictory biological activity data be resolved for this compound?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chlorobenzyl position) and compare activity .

- Molecular docking : Predict binding affinity to targets (e.g., carbonic anhydrase II) using software like AutoDock .

- Dose-response assays : Validate IC₅₀ values across multiple cell lines to rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.